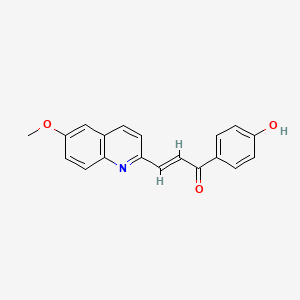

(2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

Description

The compound (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The A-ring (4-hydroxyphenyl) features a hydroxyl group at the para position, while the B-ring is a 6-methoxyquinolin-2-yl moiety. This quinoline substitution introduces a nitrogen-containing heterocycle with a methoxy group at position 6, distinguishing it from simpler phenyl-substituted chalcones.

Propriétés

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-23-17-9-10-18-14(12-17)2-5-15(20-18)6-11-19(22)13-3-7-16(21)8-4-13/h2-12,21H,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTRARAQHYPZQB-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 305.3 g/mol. It features a chalcone structure, characterized by the presence of both hydroxyphenyl and methoxyquinolinyl groups, which contribute to its biological activity.

The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and proteases implicated in cancer progression. By binding to the active sites of these enzymes, it disrupts critical signaling pathways involved in cell proliferation and survival.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for its potential use in treating oxidative stress-related diseases.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

Anticancer Activity

Studies indicate that (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one exhibits notable anticancer properties. For instance, it has been evaluated against various cancer cell lines, with findings suggesting:

- Cell Viability Reduction : The compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma), with IC50 values ranging from 5 to 20 μM depending on the cell type .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | 22 | 0.5 |

| Staphylococcus aureus | 25 | 0.3 |

| Klebsiella pneumoniae | 20 | 0.4 |

These results indicate its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. This effect may be attributed to its ability to modulate signaling pathways related to inflammation .

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one resulted in a significant decrease in cell proliferation and induced apoptosis through caspase activation pathways .

- Antimicrobial Activity : In another study, the compound was evaluated against multiple bacterial strains, showing effectiveness comparable to standard antibiotics. The results highlighted its potential as an alternative treatment for resistant bacterial infections .

Applications De Recherche Scientifique

Biological Activities

Research indicates that (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one exhibits several biological activities:

1. Antioxidant Activity

- The compound has been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

2. Anticancer Properties

- Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been reported to induce apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects

- Research indicates that (2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

Case Studies

- Anticancer Research:

- Neuroprotective Studies:

- Anti-inflammatory Mechanisms:

Comparaison Avec Des Composés Similaires

Comparison with Similar Chalcone Derivatives

Structural Modifications and Substituent Effects

Chalcones are broadly classified by substitutions on their A- and B-rings. Below is a comparative analysis of the target compound and structurally related derivatives:

Key Observations:

Electronegativity and Activity: The target compound’s B-ring methoxy group on quinoline is less electronegative than halogen substituents (e.g., Br, Cl, F in 2j and 2h). suggests that decreasing electronegativity correlates with reduced potency (e.g., 2j IC50 = 4.70 μM vs. 2h IC50 = 13.82 μM). However, the quinoline moiety may compensate through hydrophobic or planar stacking interactions .

Quinoline vs. Phenyl B-Rings: Quinoline-substituted chalcones (e.g., ) exhibit enhanced bioactivity, such as antimicrobial and anticancer properties, compared to phenyl-substituted analogs. The nitrogen atom in quinoline may facilitate hydrogen bonding or metal coordination in enzyme active sites .

Hydroxyl Group Positioning: Cardamonin’s high activity (IC50 = 4.35 μM) is attributed to hydroxyl groups at the ortho and para positions on the A-ring. The target compound retains a para-hydroxyl group but pairs it with a bulkier quinoline B-ring, which may influence steric accessibility to targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.